molecular formula C10H15NO4S B2423254 N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide CAS No. 1421483-30-8

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2423254
CAS No.: 1421483-30-8
M. Wt: 245.29
InChI Key: HSKQISBMWCGPJL-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a furan ring, a hydroxypropyl linker, and a cyclopropanesulfonamide group. This specific arrangement of functional groups suggests potential for diverse biological activity. Furan-containing compounds are frequently investigated for their interactions with central nervous system targets. For instance, structurally related molecules, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have been identified as highly selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and have demonstrated anxiolytic-like activity in preclinical studies . This establishes the furan moiety as a privileged structure in neuropharmacology. Furthermore, the sulfonamide functional group is a common pharmacophore found in many therapeutic agents and research compounds, including novel sulfoneurea derivatives explored for various applications and patented Mcl-1 inhibitors for cancer research . The presence of both the polar sulfonamide and hydroxyl groups likely influences the compound's physicochemical properties, such as solubility and membrane permeability, making it a valuable scaffold for probing structure-activity relationships (SAR). Researchers may utilize this compound as a key intermediate or a building block in organic synthesis, or as a pharmacological tool to study specific enzymatic or receptor-based pathways. The cyclopropane ring can confer conformational rigidity, potentially leading to enhanced selectivity for certain biological targets. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKQISBMWCGPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a propyl chain is replaced by a hydroxyl group.

    Formation of the Cyclopropanesulfonamide Moiety: The cyclopropanesulfonamide group can be synthesized by reacting a cyclopropane derivative with a sulfonamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the hydroxypropyl group.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and antifungal properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its reactive functional groups.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds. The cyclopropanesulfonamide moiety can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: Compounds such as 3-(furan-2-yl)propanoic acid and 3-(furan-2-yl)acrylohydrazide share the furan ring structure.

    Cyclopropanesulfonamide derivatives: Compounds like N-cyclopropylsulfonamide have similar sulfonamide moieties.

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is unique due to the combination of the furan ring, hydroxypropyl group, and cyclopropanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide, with CAS number 1428371-87-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO4SC_{10}H_{15}NO_4S, with a molecular weight of 245.30 g/mol. The structure features a furan ring, a hydroxypropyl group, and a cyclopropanesulfonamide moiety, which are crucial for its biological activity.

PropertyValue
CAS Number 1428371-87-2
Molecular Formula C10H15NO4S
Molecular Weight 245.30 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.
  • Antioxidant Properties : Some research indicates that it exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] investigated the anticancer properties of this compound against various cancer cell lines. The results showed significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM respectively. The mechanism was linked to apoptosis induction through the mitochondrial pathway.

Study 2: Antimicrobial Effects

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Pharmacological Applications

Given its diverse biological activities, this compound holds potential in various therapeutic areas:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests a role in developing novel anticancer agents.
  • Infection Control : The antimicrobial properties indicate potential for use in treating bacterial infections.

Q & A

Basic: What synthetic strategies are optimal for preparing N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from furan derivatives and cyclopropanesulfonamide precursors. Key steps include:

  • Furan functionalization : Introducing the hydroxypropyl chain via nucleophilic substitution or epoxide ring-opening reactions.
  • Sulfonamide coupling : Reacting the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Critical parameters include temperature (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons), hydroxypropyl chain (δ 1.5–2.5 ppm for methylene groups), and cyclopropane ring (δ 0.8–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C12_{12}H16_{16}NO4_4S).
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane ring .

Advanced: How can researchers investigate the compound’s enzyme inhibition mechanisms and quantify binding affinities?

  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates or radiometric assays for target enzymes (e.g., cyclooxygenase or metalloproteases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the sulfonamide group’s hydrogen-bonding capacity .

Advanced: What computational methods are suitable for modeling the compound’s stability and reactivity under physiological conditions?

  • Density Functional Theory (DFT) : Calculates electron distribution and reactive sites (e.g., furan’s susceptibility to oxidation).
  • Molecular Dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments, focusing on the cyclopropane ring’s strain .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic pathways (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis: How should discrepancies in reported biological activity (e.g., IC50_{50}50​ values) be addressed?

  • Assay variability : Compare buffer pH, temperature, and enzyme sources across studies. For example, sulfonamide activity may decrease in high-ionic-strength buffers .
  • Purity verification : Reanalyze batches via HPLC (>98% purity) to rule out impurities affecting results.
  • Orthogonal assays : Validate inhibition using both enzymatic and cell-based assays (e.g., HEK293T cells expressing recombinant targets) .

Advanced: What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and LC-MS.
  • Stabilizers : Test antioxidants (e.g., BHT) or lyophilization to prevent furan oxidation.
  • Long-term storage : Recommend −20°C in amber vials under argon to preserve sulfonamide integrity .

Advanced: How can researchers explore the compound’s pharmacokinetics and metabolic fate in preclinical models?

  • In vitro metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the cyclopropane ring).
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration assesses binding to albumin/globulins, affecting bioavailability.
  • In vivo studies : Administer via intravenous/oral routes in rodents, with LC-MS/MS quantification of plasma and tissue concentrations .

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